2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one
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Overview
Description
2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-aryl-1-ethanone with dialkyl azodicarboxylate in the presence of a catalyst such as isoquinoline . This method provides good yields and operational simplicity. Another approach involves the use of ammonium bromide and oxone to synthesize alpha-bromoketones from secondary alcohols .
Chemical Reactions Analysis
2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Elimination Reactions: The compound can undergo elimination reactions, such as the E2 mechanism, where the reaction rate depends on the concentration of both the substrate and base.
Scientific Research Applications
2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds, such as:
2-Bromo-1-aryl-1-ethanone: Similar in structure but with different substituents on the aryl group.
2-Bromo-1-(4-dimethylamino-phenyl)-ethanone: Another bromoketone with different substituents on the phenyl group.
2-Bromo-1-(4-(methylthio)phenyl)ethanone: A bromoketone with a methylthio substituent on the phenyl group.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Properties
CAS No. |
88723-42-6 |
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Molecular Formula |
C8H12BrN3O |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C8H12BrN3O/c1-2-3-10-8-11-5-6(12-8)7(13)4-9/h5H,2-4H2,1H3,(H2,10,11,12) |
InChI Key |
WVMSQAULXBZDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(N1)C(=O)CBr |
Origin of Product |
United States |
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